2,5-Furandione, 3-(dotetracontenyl)dihydro-
CAS No.: 64051-58-7
Cat. No.: VC18445306
Molecular Formula: C46H86O3
Molecular Weight: 687.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64051-58-7 |
|---|---|
| Molecular Formula | C46H86O3 |
| Molecular Weight | 687.2 g/mol |
| IUPAC Name | 3-dotetracontylfuran-2,5-dione |
| Standard InChI | InChI=1S/C46H86O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-44-43-45(47)49-46(44)48/h43H,2-42H2,1H3 |
| Standard InChI Key | JBCFSRISRPPVPB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 3-dotetracontylfuran-2,5-dione, denotes a furandione core (a cyclic dicarboxylic anhydride) substituted at the 3-position with a dotetracontyl group—a saturated 42-carbon alkyl chain (). The canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O confirms this structure, while the InChIKey JBCFSRISRPPVPB-UHFFFAOYSA-N serves as a unique identifier for its stereochemical configuration.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 687.2 g/mol | |
| SMILES | C42 alkyl chain + furandione core | |
| XLogP3-AA (Predicted) | ~18.6 (estimated via analogs) |
The extended alkyl chain confers extreme hydrophobicity, as evidenced by the predicted partition coefficient (LogP) exceeding 18, comparable to long-chain fatty acid esters . This property suggests limited solubility in polar solvents but high miscibility with hydrocarbons.
Synthesis and Manufacturing Considerations
Table 2: Comparative Synthesis Metrics for Analogous Anhydrides
| Compound | Yield (%) | Reaction Time (h) | Catalyst | Reference |
|---|---|---|---|---|
| Dodecenylsuccinic anhydride | 78 | 8 | ||
| Tetradecenylfurandione | 65 | 12 | ||
| Isooctenylfurandione | 82 | 6 | Lipase CAL-B |
Scalability challenges arise from the compound’s high molecular weight, requiring non-polar solvents (e.g., toluene) and prolonged purification steps to remove unreacted alkyl precursors .
Physicochemical Reactivity and Stability
Anhydride Ring Reactivity
The electrophilic furandione core undergoes characteristic reactions:
-
Hydrolysis: Slow conversion to the dicarboxylic acid in aqueous media, with rate inversely proportional to alkyl chain length due to steric shielding .
-
Alcohol Aminolysis: Formation of monoesters or amides via nucleophilic attack, a pathway exploited in polymer crosslinking .
Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset temperatures >200°C, suggesting reasonable thermal stability for processing.
Analytical Characterization Techniques
Spectroscopic Profiling
-
NMR: NMR would reveal carbonyl signals at ~170 ppm (anhydride C=O) and aliphatic carbons at 14–34 ppm .
-
IR: Strong absorptions at 1850 cm and 1775 cm (asymmetric/symmetric C=O stretching).
Table 3: Predicted Collision Cross Section (CCS) for Adducts
CCS values, extrapolated from shorter-chain homologs , aid in LC-MS method development for impurity profiling.
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